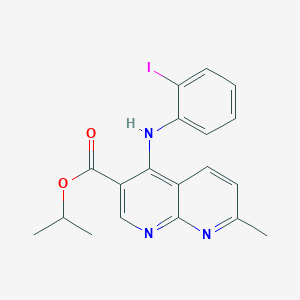

4-((2-碘苯基)氨基)-7-甲基-1,8-萘啶-3-羧酸异丙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of naphthyridine derivatives, including compounds similar to "Isopropyl 4-((2-iodophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate," involves intricate reactions that yield high-value molecules. An efficient synthesis method for 2,4-substituted [1,8]naphthyridines has been established through domino conjugate addition/annulation reactions, starting from readily available precursors in the presence of palladium-catalyzed carbonylative coupling (Abbiati, et al., 2002). This methodology showcases the versatility and potential for generating compounds with significant biological activity.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by their aromatic systems and substituents, which significantly influence their physical and chemical properties. The 4-carboxy-1,8-naphthyrid-2-yl moiety, for instance, is known to promote lower energy electronic absorption in metal complexes, indicating the influence of the molecular structure on the compound's reactivity and interaction with other molecules (Zong, et al., 2008).

Chemical Reactions and Properties

Naphthyridine derivatives participate in various chemical reactions that highlight their reactivity and potential as intermediates in the synthesis of biologically active molecules. The reaction pathways often involve substitutions, cyclizations, and condensations that lead to the formation of compounds with diverse therapeutic activities (Grossi, et al., 2005). Such reactions underscore the importance of understanding the chemical properties of these compounds for further application in drug development.

科学研究应用

微生物呼吸评估

- 应用: 研究人员使用 INT 来估算体外和体内电子传递系统速率 (ETS)。通过监测 INT 还原为甲臜,他们可以深入了解天然海洋微生物群落和细菌培养物中的氧气消耗率 .

噻唑衍生物的合成

- 应用: 研究人员利用 INT 作为合成噻唑衍生物的前体。例如,INT 相关化合物的环化可以产生 2-(4-羟基苯基)-4-甲基噻唑-5-羧酸乙酯 .

异硫氰酸酯合成

- 应用: INT 可以转化为苯异硫氰酸酯,一种用途广泛的试剂。研究人员使用这种化合物来标记蛋白质、肽和其他生物分子。该反应涉及用氨基取代 INT 中的碘原子,生成所需的异硫氰酸酯 .

属性

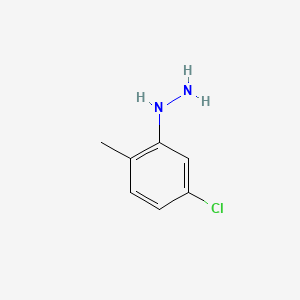

IUPAC Name |

propan-2-yl 4-(2-iodoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18IN3O2/c1-11(2)25-19(24)14-10-21-18-13(9-8-12(3)22-18)17(14)23-16-7-5-4-6-15(16)20/h4-11H,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAKTNZZXLHXAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3I)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2485619.png)

![6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485623.png)

![N'-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2485626.png)

![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol](/img/structure/B2485628.png)

![8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2485630.png)

![(S)-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)-2-phenylacetic acid](/img/structure/B2485633.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B2485634.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2485636.png)

![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B2485641.png)